molecular formula C19H21N3O3S B2949561 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380039-88-1

4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No. B2949561
CAS RN: 2380039-88-1
M. Wt: 371.46
InChI Key: VFRNIHAHKJBQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has attracted significant attention in scientific research. It is commonly known as MPSB and is used in various fields of research, including drug discovery, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of MPSB involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, MPSB increases the levels of cyclic nucleotides, which in turn activates downstream signaling pathways. This leads to various physiological and biochemical effects, including vasodilation, smooth muscle relaxation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPSB has been shown to exhibit a range of physiological and biochemical effects. It has been found to possess potent vasodilatory and smooth muscle relaxant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, MPSB has been shown to possess anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Advantages and Limitations for Lab Experiments

MPSB has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against a range of enzymes, making it a useful tool for investigating the role of cyclic nucleotide signaling pathways in various cellular processes. Additionally, MPSB is relatively stable and can be easily synthesized in the laboratory. However, MPSB also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on MPSB. One area of interest is the development of MPSB analogs with improved potency and selectivity. Additionally, MPSB could be used as a tool compound to investigate the role of cyclic nucleotide signaling pathways in the pathogenesis of various diseases, including cancer and neurological disorders. Another potential direction is the investigation of the potential therapeutic applications of MPSB in the treatment of cardiovascular and inflammatory diseases.
Conclusion:
In conclusion, 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has attracted significant attention in scientific research. It exhibits potent inhibitory activity against a range of enzymes and possesses a range of physiological and biochemical effects. MPSB has several advantages as a tool compound for scientific research, but also has some limitations. There are several potential future directions for research on MPSB, including the development of analogs with improved potency and selectivity, investigation of its therapeutic applications, and its role in various diseases.

Synthesis Methods

MPSB can be synthesized through a multistep process, which involves the reaction of 4-bromobenzonitrile with 3-(hydroxymethyl) piperidine in the presence of a base to form 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile. This intermediate is then reacted with 2-methyl-4-pyridinemethanol in the presence of a catalyst to produce MPSB. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

MPSB has been extensively used in scientific research, particularly in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterases, phosphodiesterase-4D7, and phosphodiesterase-5. MPSB has also been found to possess anti-inflammatory, antitumor, and antiviral properties. Additionally, MPSB has been used as a tool compound to investigate the role of cyclic nucleotide signaling pathways in various cellular processes.

properties

IUPAC Name

4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-15-11-18(8-9-21-15)25-14-17-3-2-10-22(13-17)26(23,24)19-6-4-16(12-20)5-7-19/h4-9,11,17H,2-3,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRNIHAHKJBQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.